tert-Butyl 5-cyano-2-fluorobenzylcarbamate
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Overview
Description
tert-Butyl 5-cyano-2-fluorobenzylcarbamate is an organic compound with the molecular formula C13H15FN2O2. It is a fluorinated building block used in various chemical syntheses and research applications. The compound is characterized by the presence of a tert-butyl group, a cyano group, and a fluorine atom attached to a benzylcarbamate structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-cyano-2-fluorobenzylcarbamate typically involves the reaction of 5-cyano-2-fluorobenzylamine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-cyano-2-fluorobenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: 5-amino-2-fluorobenzylamine.
Hydrolysis: 5-cyano-2-fluorobenzylamine.
Scientific Research Applications
tert-Butyl 5-cyano-2-fluorobenzylcarbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-cyano-2-fluorobenzylcarbamate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or proteins, modifying their activity or function. The molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-amino-2-fluorobenzylcarbamate
- tert-Butyl 5-cyano-2-chlorobenzylcarbamate
- tert-Butyl 5-cyano-2-methylbenzylcarbamate
Uniqueness
tert-Butyl 5-cyano-2-fluorobenzylcarbamate is unique due to the presence of both a cyano group and a fluorine atom, which impart distinct chemical reactivity and properties. The combination of these functional groups makes it a valuable intermediate in organic synthesis and research .
Properties
Molecular Formula |
C13H15FN2O2 |
---|---|
Molecular Weight |
250.27 g/mol |
IUPAC Name |
tert-butyl N-[(5-cyano-2-fluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H15FN2O2/c1-13(2,3)18-12(17)16-8-10-6-9(7-15)4-5-11(10)14/h4-6H,8H2,1-3H3,(H,16,17) |
InChI Key |
NNGVVEMIRDCRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C#N)F |
Origin of Product |
United States |
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